molecular formula C13H19NO2 B1280820 Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate CAS No. 476429-12-6

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate

Cat. No.: B1280820
CAS No.: 476429-12-6
M. Wt: 221.29 g/mol
InChI Key: JSECWDQHDQHJNO-UHFFFAOYSA-N
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Description

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Scientific Research Applications

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired ester in good yield via a metal and additive-free procedure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and environmentally benign solvents. The use of HFIP as a solvent and reaction promoter is particularly advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, and high polarity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester moiety can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-(dimethylamino)phenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

methyl 2-[4-(dimethylamino)phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,12(15)16-5)10-6-8-11(9-7-10)14(3)4/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSECWDQHDQHJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)N(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478352
Record name 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476429-12-6
Record name 2-(4-Dimethylamino-phenyl)-2-methyl-propionic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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